Cas no 10001-82-8 (Ampicillin Amino-benzeneacetaldehyde)

Ampicillin Amino-benzeneacetaldehyde Chemical and Physical Properties
Names and Identifiers
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- (2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-amino-2-phenylacetyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- AMpicillin iMpurity I
- AMpicillin EP IMpurity I
- D-Phenylglycylampicillin
- Phenylglycylampicillin, D-
- FR42YK1I2F
- Ampicillin trihydrate impurity I [EP]
- Ampicillin, anhydrous impurity I [EP]
- (2S,5R,6R)-6-(((2R)-2-(((2R)-2-Amino-2-phenylacetyl)amino)-2-phenylacetyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid
- 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(2-(2-amino-2-phenylacetamido)-2-phenylacetamido)-3,3-dimethyl-7-oxo-
- 4-Thia-1-azabicyclo(3.2.0)heptane-2-carbox
- Ampicillin Impurity I
- Ampicillin Amino-benzeneacetaldehyde
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- Inchi: 1S/C24H26N4O5S/c1-24(2)18(23(32)33)28-21(31)17(22(28)34-24)27-20(30)16(14-11-7-4-8-12-14)26-19(29)15(25)13-9-5-3-6-10-13/h3-12,15-18,22H,25H2,1-2H3,(H,26,29)(H,27,30)(H,32,33)/t15-,16-,17-,18+,22-/m1/s1
- InChI Key: ZHYDGVCSWXXUDM-OSAVLUCMSA-N
- SMILES: S1C(C([H])([H])[H])(C([H])([H])[H])[C@]([H])(C(=O)O[H])N2C([C@]([H])([C@@]12[H])N([H])C([C@@]([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])C([C@@]([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])[H])=O)=O)=O
Computed Properties
- Exact Mass: 482.162391g/mol
- Monoisotopic Mass: 482.162391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 34
- Rotatable Bond Count: 7
- Complexity: 824
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 167
- Molecular Weight: 482.6g/mol
Ampicillin Amino-benzeneacetaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Biosynth | KAA00182-10 mg |
Ampicillin amino-benzeneacetaldehyde |
10001-82-8 | 10mg |
$2,210.00 | 2023-01-04 | ||
TRC | A634375-100mg |
Ampicillin Amino-benzeneacetaldehyde |
10001-82-8 | 100mg |
$ 1573.00 | 2023-04-19 | ||
Biosynth | KAA00182-1 mg |
Ampicillin amino-benzeneacetaldehyde |
10001-82-8 | 1mg |
$425.00 | 2024-06-02 | ||
Biosynth | KAA00182-25 mg |
Ampicillin amino-benzeneacetaldehyde |
10001-82-8 | 25mg |
$4,143.75 | 2023-01-04 | ||
Biosynth | KAA00182-5 mg |
Ampicillin amino-benzeneacetaldehyde |
10001-82-8 | 5mg |
$1,381.25 | 2023-01-04 | ||
TRC | A634375-5mg |
Ampicillin Amino-benzeneacetaldehyde |
10001-82-8 | 5mg |
$ 176.00 | 2023-04-19 | ||
TRC | A634375-25mg |
Ampicillin Amino-benzeneacetaldehyde |
10001-82-8 | 25mg |
$ 526.00 | 2023-04-19 |
Ampicillin Amino-benzeneacetaldehyde Related Literature
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
Additional information on Ampicillin Amino-benzeneacetaldehyde
Introduction to Ampicillin Amino-benzeneacetaldehyde and Its Significance in Modern Chemical Biology
Ampicillin Amino-benzeneacetaldehyde, a compound with the CAS number 10001-82-8, represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This compound, characterized by its unique structural features, has garnered attention in recent years due to its potential applications in the development of novel therapeutic agents. The Ampicillin Amino-benzeneacetaldehyde molecule, derived from ampicillin and benzeneacetaldehyde, exhibits promising properties that make it a valuable candidate for further research and development.
The chemical structure of Ampicillin Amino-benzeneacetaldehyde incorporates both functional groups that are well-known for their biological activity. The ampicillin moiety contributes to its potential antimicrobial properties, while the benzeneacetaldehyde component introduces a reactive aldehyde group that can participate in various chemical modifications. This dual functionality makes the compound particularly interesting for researchers exploring new synthetic pathways and drug discovery strategies.
In recent years, there has been a growing interest in the development of compounds that can modulate bacterial resistance mechanisms. Ampicillin, a well-established antibiotic, has been widely used in the treatment of various bacterial infections. However, the emergence of resistant strains has necessitated the search for new antibiotics or derivatives that can overcome these challenges. The Ampicillin Amino-benzeneacetaldehyde compound offers a potential solution by combining the known efficacy of ampicillin with additional biochemical properties that could enhance its antibacterial activity.
One of the most compelling aspects of Ampicillin Amino-benzeneacetaldehyde is its potential to serve as a scaffold for the development of novel antibiotics. The presence of the aldehyde group provides a site for further chemical modifications, allowing researchers to explore various derivatives with enhanced pharmacological properties. This flexibility is particularly valuable in an era where drug resistance is becoming increasingly prevalent.
The synthesis of Ampicillin Amino-benzeneacetaldehyde involves sophisticated organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques not only highlight the advancements in synthetic chemistry but also underscore the importance of innovative approaches in drug development.
Recent studies have demonstrated the potential of Ampicillin Amino-benzeneacetaldehyde in inhibiting bacterial enzymes that are involved in cell wall synthesis. By targeting these critical enzymes, the compound can disrupt bacterial growth and survival mechanisms. This mechanism of action is particularly intriguing because it offers a alternative approach to traditional antibiotics that target different bacterial processes.
The pharmacokinetic properties of Ampicillin Amino-benzeneacetaldehyde are also under investigation to determine its suitability for therapeutic use. Studies have shown that derivatives of ampicillin exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These findings suggest that Ampicillin Amino-benzeneacetaldehyde could be a promising candidate for further clinical development if similar properties are observed.
In addition to its antimicrobial applications, Ampicillin Amino-benzeneacetaldehyde has shown potential in other areas of chemical biology. Researchers are exploring its use as an intermediate in the synthesis of more complex molecules, including those with anticancer and anti-inflammatory properties. The versatility of this compound underscores its importance as a building block for future drug discovery efforts.
The role of computational chemistry in understanding the behavior of Ampicillin Amino-benzeneacetaldehyde cannot be overstated. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have provided valuable insights into its interactions with biological targets. These studies have helped researchers optimize its structure for improved efficacy and reduced toxicity.
The future prospects for Ampicillin Amino-benzeneacetaldehyde are bright, with ongoing research aimed at expanding its applications and improving its pharmacological properties. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate laboratory findings into clinical reality. As our understanding of bacterial resistance mechanisms continues to evolve, compounds like Ampicillin Amino-benzeneacetaldehyde will play an increasingly important role in combating infectious diseases.
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